molecular formula C21H15N3 B5440445 (E)-2-(1-methylbenzimidazol-2-yl)-3-naphthalen-1-ylprop-2-enenitrile

(E)-2-(1-methylbenzimidazol-2-yl)-3-naphthalen-1-ylprop-2-enenitrile

Cat. No.: B5440445
M. Wt: 309.4 g/mol
InChI Key: ZMGNUAIXOLEWPF-GHRIWEEISA-N
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Description

(E)-2-(1-methylbenzimidazol-2-yl)-3-naphthalen-1-ylprop-2-enenitrile is an organic compound characterized by its unique structure, which includes a benzimidazole moiety and a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1-methylbenzimidazol-2-yl)-3-naphthalen-1-ylprop-2-enenitrile typically involves the reaction of 1-methylbenzimidazole with a suitable naphthalene derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1-methylbenzimidazol-2-yl)-3-naphthalen-1-ylprop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms with hydrogenated bonds.

    Substitution: Substituted products with various functional groups replacing the original substituents.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(1-methylbenzimidazol-2-yl)-3-naphthalen-1-ylprop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the enhancement of material performance in various applications.

Mechanism of Action

The mechanism of action of (E)-2-(1-methylbenzimidazol-2-yl)-3-naphthalen-1-ylprop-2-enenitrile involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzyme active sites, inhibiting their activity. Additionally, the naphthalene ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions disrupt normal cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methylbenzimidazol-2-yl)-3-phenylprop-2-enenitrile
  • 2-(1-methylbenzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile
  • 2-(1-methylbenzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile

Uniqueness

(E)-2-(1-methylbenzimidazol-2-yl)-3-naphthalen-1-ylprop-2-enenitrile stands out due to the presence of the naphthalene ring, which imparts unique electronic and steric properties. This structural feature enhances its binding affinity and specificity towards certain biological targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

(E)-2-(1-methylbenzimidazol-2-yl)-3-naphthalen-1-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3/c1-24-20-12-5-4-11-19(20)23-21(24)17(14-22)13-16-9-6-8-15-7-2-3-10-18(15)16/h2-13H,1H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGNUAIXOLEWPF-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=CC3=CC=CC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=CC4=CC=CC=C43)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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